Maculosin

説明

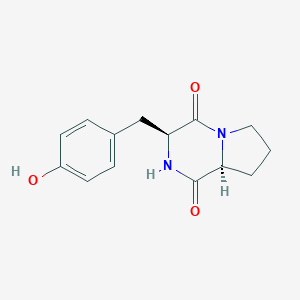

Structure

3D Structure

特性

IUPAC Name |

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOTAXPWMCUCK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196526 | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-02-4 | |

| Record name | Cyclo(L-Pro-L-Tyr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4549-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Maculosin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculosin, a cyclic dipeptide also known as cyclo(L-Pro-L-Tyr), is a naturally occurring diketopiperazine with a growing profile of significant biological activities. Initially identified as a host-specific phytotoxin, subsequent research has revealed its presence in a diverse range of microorganisms, including various species of fungi and bacteria. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a compilation of its known biological activities with corresponding quantitative data and explores its molecular interactions, particularly its role in the modulation of bacterial quorum sensing. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1988 by Stierle, Cardellina, and Strobel, who isolated it from the fungus Alternaria alternata, the causative agent of black leaf blight on spotted knapweed (Centaurea maculosa)[1][2][3]. The discovery was significant as it represented a host-specific phytotoxin with potential applications in agriculture as a natural herbicide[1][2][3].

The initial isolation involved the culture of Alternaria alternata in a liquid medium, followed by extraction of the culture broth with organic solvents. The crude extract was then subjected to a series of chromatographic separations to yield the pure compound. The structure of this compound was elucidated as the diketopiperazine cyclo(-L-Pro-L-Tyr-) through spectroscopic analysis, and its biological activity was confirmed through a nicked-leaf bioassay on spotted knapweed[1][2][3]. Synthetic this compound was shown to possess identical chemical and biological properties to the natural product[1][2]. In tests against 19 different plant species, this compound exhibited phytotoxicity exclusively towards spotted knapweed, highlighting its remarkable host specificity[1][2].

Natural Sources of this compound

Following its initial discovery in Alternaria alternata, this compound has been identified as a secondary metabolite in a variety of other microorganisms, indicating its widespread distribution in nature. These sources span different genera of both fungi and bacteria, isolated from diverse environments, including soil and marine ecosystems.

Fungal Sources:

-

Alternaria alternata : The original source of this compound, where it acts as a host-specific phytotoxin[1][2][3].

-

Penicillium chrysogenum : A marine-derived fungus that has been shown to produce this compound[4].

Bacterial Sources:

-

Streptomyces species : Several strains of Streptomyces, a genus renowned for its production of bioactive secondary metabolites, have been identified as producers of this compound. For instance, Streptomyces sp. KTM18, isolated from soil, produces this compound with potent antioxidant activity[5][6][7]. Another strain, Streptomyces sp. strain 22-4, has been shown to produce both cyclo(L-Pro-L-Tyr) and its diastereomer, cyclo(D-Pro-L-Tyr), with antibacterial activity against phytopathogenic bacteria[8].

-

Pseudomonas species : this compound has been isolated from Pseudomonas rhizosphaerae and has demonstrated antibacterial activity against various marine bacteria[5]. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Tyr) has been implicated in quorum sensing[9].

-

Corynebacterium tuberculostearicum : A commensal bacterium of human skin, has been found to produce this compound that inhibits tyrosinase activity[10].

-

Labrenzia aggregata : A halophilic bacterium that produces this compound with cytotoxic effects against cancer cell lines[11].

Quantitative Data on Biological Activities

This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The following tables summarize the available quantitative data for these activities.

Table 1: Antioxidant Activity of this compound

| Test Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH free radical scavenging | 2.16 ± 0.05 | [5][6][7] |

| Butylated Hydroxyanisole (BHA) (Standard) | DPPH free radical scavenging | 4.8 ± 0.05 | [5][6][7] |

Table 2: Antimicrobial Activity of this compound (cyclo(L-Pro-L-Tyr))

| Test Organism | Activity | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. citri | Antibacterial | 31.25 | [8] |

| Ralstonia solanacearum | Antibacterial | 31.25 | [8] |

| Clavibacter michiganensis | Antibacterial | No activity | [8] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 26-37 | [6] |

| Escherichia coli | Antibacterial | 26-37 | [6] |

| Candida albicans | Antifungal | 26-37 | [6] |

Table 3: Cytotoxicity of this compound

| Cell Line/Organism | Assay | IC50 / LD50 (µg/mL) | Reference |

| Human liver cancer cell lines | Cytotoxicity | 48.90 | [5][6] |

| Brine shrimp (Artemia salina) | Lethality Assay | >128 | [5][6][7] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound, primarily based on the protocol described for Streptomyces sp. KTM18[5][6].

Fermentation and Extraction

-

Inoculum Preparation: A pure culture of the this compound-producing microorganism is used to inoculate a seed culture medium. The culture is incubated under optimal conditions of temperature, pH, and agitation.

-

Large-Scale Fermentation: The seed culture is transferred to a larger volume of production medium. The fermentation is carried out for a specific duration to allow for the accumulation of secondary metabolites, including this compound.

-

Extraction: The culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol, multiple times. The organic phases are pooled and concentrated under reduced pressure to yield a crude extract. The mycelial mass can also be extracted separately with a solvent like methanol.

References

- 1. This compound, a host-specific phytotoxin for spotted knapweed from Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a host-specific phytotoxin for spotted knapweed from Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Potential of Extracts of Labrenzia aggregata Strain USBA 371, a Halophilic Bacterium Isolated from a Terrestrial Source - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cyclo(L-Tyrosyl-L-Prolyl): A Technical Guide to its Core Enzymatic Pathways

Executive Summary

Cyclo(L-Tyrosyl-L-Prolyl), often abbreviated as Cyclo(Tyr-Pro), is a bioactive 2,5-diketopiperazine (DKP) secondary metabolite produced by a diverse range of bacteria and fungi.[1][2][3] This cyclic dipeptide has garnered significant interest from researchers and drug development professionals due to its varied biological activities, including quorum sensing modulation, tyrosinase inhibition, and antimicrobial effects.[1][4] Understanding its biosynthesis is critical for harnessing its therapeutic potential and for the bioengineering of novel DKP derivatives.

This technical guide provides an in-depth overview of the core biosynthetic pathways responsible for the formation of Cyclo(Tyr-Pro). It details the two primary enzymatic routes: the mega-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) and the more compact Cyclodipeptide Synthases (CDPSs). While the general mechanisms of these enzyme families are well-established, it is crucial to note that a specific enzyme system dedicated to Cyclo(Tyr-Pro) synthesis has not yet been isolated and biochemically characterized with detailed kinetic data. Therefore, this guide presents the consensus catalytic cycles and provides quantitative data from closely related, well-characterized enzymes that activate the precursor amino acids, L-Tyrosine and L-Proline. Detailed experimental protocols for enzyme expression, purification, and activity assays are provided to facilitate further research in this area. Furthermore, this guide outlines the known regulatory mechanisms, particularly the repression of its synthesis by quorum sensing signals in Pseudomonas aeruginosa.[5]

Core Biosynthetic Pathways

The formation of the Cyclo(Tyr-Pro) scaffold is achieved through two principal, ribosome-independent enzymatic pathways.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular enzyme complexes that assemble peptides from various amino acid precursors. In bacteria like Pseudomonas aeruginosa, mutations in genes encoding multi-modular NRPSs, such as pvdJ, ambB, and pchE, have been shown to impact the synthesis of Cyclo(Tyr-Pro).[5] The biosynthesis via an NRPS typically involves a minimal set of two modules, one for each amino acid (L-Tyrosine and L-Proline). Each module contains specific domains that perform discrete catalytic functions.

The key domains and their roles are:

-

Adenylation (A) Domain: Selects the specific amino acid (L-Tyrosine or L-Proline) and activates it as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) prosthetic group.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.

-

Thioesterase (TE) Domain (or Cyclization Domain): In the final step, this domain typically catalyzes the release of the dipeptide from the enzyme assembly line. For DKP formation, this involves an intramolecular cyclization reaction, where the N-terminal amine of the first amino acid attacks the thioester bond linking the second amino acid to its T domain, releasing the cyclic dipeptide, Cyclo(Tyr-Pro).

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined pathway for DKP synthesis. Instead of activating free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis.[6] The catalytic cycle of a CDPS involves a ping-pong mechanism with a conserved serine residue in the active site.

The steps are as follows:

-

First Aminoacyl-tRNA Binding: The first aa-tRNA (e.g., Tyr-tRNATyr) binds to the enzyme.

-

Acyl-Enzyme Intermediate Formation: The aminoacyl moiety (Tyrosine) is transferred from its tRNA to a conserved serine residue in the CDPS active site, forming a covalent acyl-enzyme intermediate and releasing the deacylated tRNA.

-

Second Aminoacyl-tRNA Binding: The second aa-tRNA (e.g., Pro-tRNAPro) binds to the enzyme.

-

Dipeptidyl-Enzyme Intermediate Formation: The N-terminal amine of the second amino acid attacks the carbonyl of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular Cyclization: The N-terminal amine of the first amino acid (now part of the dipeptide) attacks the ester bond linking the C-terminus of the second amino acid to the enzyme's serine residue. This releases the cyclic dipeptide, Cyclo(Tyr-Pro), and regenerates the free enzyme.[7]

Quantitative Data

As of late 2025, specific kinetic parameters for an enzyme catalyzing the synthesis of Cyclo(Tyr-Pro) have not been published. However, the kinetics of adenylation domains from various NRPSs that activate L-Tyrosine and L-Proline have been characterized. These values provide an estimate of the efficiency of the initial substrate activation step in a potential NRPS-mediated pathway.

| Enzyme / Domain | Substrate | KM (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Organism | Reference |

| GrsA-A | L-Phenylalanine | 14 ± 2 | 1000 ± 50 | 1.2 x 106 | Aneurinibacillus migulanus | [8] |

| TycA-A | L-Phenylalanine | 23 ± 3 | 800 ± 40 | 5.8 x 105 | Bacillus velezensis | [8] |

| DhbE-A | 2,3-DHB | 1.4 ± 0.1 | 130 ± 2 | 1.6 x 106 | Bacillus subtilis | [8] |

Note: The data presented are for adenylation domains activating L-Phenylalanine (structurally similar to Tyrosine) and a non-amino acid substrate (2,3-DHB) to illustrate typical kinetic values. Specific data for Tyr- and Pro-activating domains for DKP synthesis are not available.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis is complex and often tied to environmental cues and cellular signaling networks.

Quorum Sensing Repression in Pseudomonas aeruginosa

In P. aeruginosa, the production of cyclodipeptides, including Cyclo(Tyr-Pro), is influenced by the quorum-sensing (QS) system. Specifically, N-acyl-L-homoserine lactone (AHL)-dependent QS signaling has been shown to repress the biosynthesis of these compounds.[5] This suggests a regulatory logic where the production of Cyclo(Tyr-Pro), which can itself act as a signaling molecule, is downregulated when the bacterial population density is high and the primary QS system is fully active.

General Fungal Regulation

In fungi, the expression of secondary metabolite biosynthetic gene clusters is often under the control of global regulatory networks. While not directly demonstrated for Cyclo(Tyr-Pro), pathways such as the cAMP signaling pathway and various MAP kinase cascades are known to regulate the production of other secondary metabolites in response to stress, nutrient availability, and developmental cues.[9][10] It is plausible that these pathways also play a role in controlling the expression of the NRPS or CDPS genes responsible for Cyclo(Tyr-Pro) synthesis in fungal producers like Alternaria alternata.[2]

Experimental Protocols

The following are generalized protocols for the key experiments required to study the biosynthesis of Cyclo(Tyr-Pro).

Protocol for Heterologous Expression and Purification of a CDPS Enzyme

This protocol is adapted from methodologies used for the production of CDPS enzymes.[1][11]

-

Gene Cloning: The gene encoding the putative CDPS is cloned into a suitable expression vector (e.g., pJ411 or pET series) containing an affinity tag, such as a C-terminal hexahistidine (6xHis) tag.

-

Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Protein Expression:

-

Inoculate a starter culture of LB medium with the transformed E. coli and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole, 5% glycerol).

-

Lyse the cells using sonication or a French press on ice.

-

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged CDPS enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay. Store at -80°C.

-

Protocol for NRPS Adenylation Domain Activity Assay

This protocol describes a continuous, spectrophotometric assay to measure the activity of an A-domain by monitoring pyrophosphate (PPi) release.[8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2.

-

Enzyme Mix: Inorganic pyrophosphatase (IPP), Purine Nucleoside Phosphorylase (PNP).

-

Substrate Mix: 7-methylthioguanosine (MesG), ATP, and the amino acid substrate (e.g., L-Tyrosine or L-Proline).

-

Purified A-domain: The purified adenylation domain or NRPS fragment containing the domain.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, enzyme mix, and substrate mix (excluding the amino acid).

-

Initiate the reaction by adding the specific amino acid substrate to the wells.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 360 nm over time. The conversion of MesG to 7-methylthioguanine by PNP in the presence of phosphate (from PPi hydrolysis) results in this absorbance change.

-

Calculate the initial reaction velocity (V0) from the linear portion of the progress curve.

-

The reaction is: ATP + Amino Acid → Aminoacyl-AMP + PPi. The PPi is then hydrolyzed by IPP to 2 Pi. The Pi is used by PNP to convert MesG to ribose-1-phosphate and 7-methylthioguanine.

-

Perform the assay over a range of amino acid concentrations to determine the Michaelis-Menten kinetic parameters, KM and kcat.

-

Conclusion

The biosynthesis of Cyclo(Tyr-Pro) is a fascinating example of microbial secondary metabolism, utilizing sophisticated enzymatic machinery like NRPSs and CDPSs. While the general principles of these pathways are understood, the specific enzymes responsible for producing this particular diketopiperazine remain to be fully characterized. The provided protocols and pathway diagrams offer a foundational framework for researchers aiming to close this knowledge gap. Elucidating the precise enzymatic kinetics and regulatory networks will be paramount for future synthetic biology efforts to produce novel, high-value DKP compounds for the pharmaceutical and biotechnology industries.

References

- 1. researchgate.net [researchgate.net]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Machine learning from Pseudomonas aeruginosa transcriptomes identifies independently modulated sets of genes associated with known transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global analysis of fungal biosynthetic gene clusters reveals the diversification of diketopiperazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]

Maculosin from Alternaria alternata: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maculosin, a diketopiperazine secondary metabolite produced by the fungus Alternaria alternata, is a potent, host-specific phytotoxin with significant potential for the development of targeted bioherbicides. This technical guide provides an in-depth overview of this compound, focusing on its producing organism, biosynthesis, chemical properties, and biological activity. Detailed experimental protocols for the cultivation of A. alternata, extraction and purification of this compound, and assessment of its phytotoxicity are presented. Furthermore, this guide includes quantitative data on this compound's bioactivity and discusses its mechanism of action, including its interaction with target proteins and the resulting signaling pathways leading to cellular damage in susceptible plant species. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on natural product-based herbicides and other bioactive compounds.

Introduction

Alternaria alternata is a ubiquitous fungus known to produce a diverse array of secondary metabolites, including several mycotoxins.[1][2] One such metabolite, this compound, has garnered significant interest due to its host-specific phytotoxicity against spotted knapweed (Centaurea maculosa), a noxious invasive weed.[3][4] this compound's high degree of selectivity makes it an attractive candidate for development as a bioherbicide, offering a potentially more environmentally benign alternative to broad-spectrum chemical herbicides.[5] This guide provides a detailed technical overview of this compound, from its production by A. alternata to its mode of action in target plant species.

Chemical and Physical Properties of this compound

This compound is a cyclic dipeptide, specifically cyclo(-L-Pro-L-Tyr-).[6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (3S-cis)-hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | [8] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [8] |

| Molecular Weight | 260.29 g/mol | [8] |

| CAS Number | 4549-02-4 | [8] |

| Appearance | White solid | [8] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [8] |

Biosynthesis of this compound in Alternaria alternata

While the complete biosynthetic pathway of this compound in Alternaria alternata has not been fully elucidated, it is hypothesized to be synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) mechanism.[1][5] NRPSs are large, multi-domain enzymes that synthesize peptides from amino acid precursors without the use of a ribosome template.[9] The biosynthesis of diketopiperazines like this compound typically involves a two-module NRPS.

A proposed biosynthetic pathway for this compound is as follows:

-

Amino Acid Activation: L-Proline and L-Tyrosine are activated by the adenylation (A) domains of their respective NRPS modules.

-

Thiolation: The activated amino acids are transferred to the thiolation (T) domains (also known as peptidyl carrier protein, or PCP, domains) of the NRPS.

-

Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids.

-

Cyclization and Release: The thioesterase (TE) domain catalyzes the cyclization of the dipeptide, releasing it from the NRPS as this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its phytotoxicity being the most well-characterized.

Phytotoxicity

This compound is a host-specific phytotoxin, primarily affecting spotted knapweed (Centaurea maculosa).[4][6] It is active in nicked-leaf bioassays at concentrations as low as 10⁻⁵ M.[6][10] At a concentration of 10 µM, it shows high toxicity to spotted knapweed, while other tested plant species are unaffected even at 1 mM.[5]

Other Biological Activities

In addition to its phytotoxic effects, this compound has demonstrated other bioactivities in various studies, although these are generally observed at higher concentrations.

| Activity | Organism/Cell Line | IC₅₀ / LD₅₀ / MIC | Reference |

| Antioxidant | DPPH free radical scavenging | IC₅₀: 2.16 ± 0.05 µg/mL | [11][12] |

| Cytotoxicity | Human liver cancer cell lines | IC₅₀: 48.90 µg/mL | [11] |

| Toxicity | Brine shrimp lethality assay | LD₅₀: >128 µg/mL | [11][12] |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus, Escherichia coli, Candida albicans | MIC: 26–37 µg/mL (for a glycoside of this compound) | [11] |

Mechanism of Action and Signaling Pathways

The phytotoxic effects of this compound in spotted knapweed are initiated by its interaction with specific cellular components, leading to a cascade of events that result in cell death.

Molecular Target

The primary target of this compound in spotted knapweed is believed to be the chloroplasts, where it causes progressive decay.[5] At least one of the this compound-binding proteins has been identified as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBPcase), a key enzyme in carbon fixation.[3] Inhibition of RuBPcase would disrupt photosynthesis and lead to the generation of reactive oxygen species (ROS), ultimately causing cellular damage.[5][13]

Experimental Protocols

The following section provides detailed protocols for the production, isolation, and bioactivity assessment of this compound from Alternaria alternata.

Fungal Culture and this compound Production

This protocol is adapted from methodologies used for the cultivation of Alternaria species for secondary metabolite production.[14][15]

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox broth

-

Sterile distilled water

-

Incubator

-

Shaker incubator

Procedure:

-

Fungal Isolate: Obtain a pure culture of Alternaria alternata known to produce this compound.

-

Inoculum Preparation: Grow the fungus on PDA plates at 25°C for 7-10 days until well-sporulated.

-

Liquid Culture: Inoculate 1 L of Czapek-Dox broth with several agar plugs (approximately 1 cm²) from the PDA culture.

-

Incubation: Incubate the liquid culture at 25°C for 14-21 days with shaking at 150 rpm.

-

Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth.

Extraction and Purification of this compound

This protocol is a general guide for the extraction and purification of diketopiperazines from fungal cultures.[11][12]

Materials:

-

Culture filtrate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the this compound-containing fractions.

-

Preparative HPLC: Further purify the active fractions using a preparative HPLC system with a C18 column and a water/acetonitrile gradient. Monitor the elution at 220 nm and 280 nm.

-

Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a white powder.

Nicked-Leaf Bioassay for Phytotoxicity

This protocol is based on the method described for testing the phytotoxicity of this compound on spotted knapweed.[6][10]

Materials:

-

Healthy, young leaves of Centaurea maculosa

-

This compound stock solution (in a suitable solvent like ethanol)

-

Sterile distilled water

-

Micropipette

-

Moist filter paper

-

Petri dishes

Procedure:

-

Leaf Preparation: Detach young, healthy leaves from Centaurea maculosa plants.

-

Nicking: Make a small nick on the adaxial surface of each leaf with a sterile scalpel.

-

Application of Toxin: Apply a 10 µL aliquot of the this compound test solution (at various concentrations, e.g., 10⁻³ M to 10⁻⁶ M) to the nicked site. Use a solution of the solvent as a negative control.

-

Incubation: Place the treated leaves on moist filter paper in a Petri dish and incubate at 25°C with a 12-hour light/12-hour dark cycle.

-

Observation: Observe the leaves daily for up to 72 hours for the development of necrotic lesions around the application site.

Conclusion

This compound produced by Alternaria alternata represents a promising lead compound for the development of a host-specific bioherbicide against spotted knapweed. Its unique mode of action, targeting a key photosynthetic enzyme, offers a distinct advantage over many conventional herbicides. The detailed protocols and data presented in this technical guide provide a solid foundation for further research into the biosynthesis, optimization of production, and formulation of this compound for agricultural applications. Further studies are warranted to fully elucidate the biosynthetic pathway in A. alternata and to explore the potential for genetic engineering to enhance this compound yields. Additionally, a deeper understanding of the signaling cascade triggered by this compound in Centaurea maculosa could reveal new targets for future herbicide development.

References

- 1. Mycotoxin Production in Liquid Culture and on Plants Infected with Alternaria spp. Isolated from Rocket and Cabbage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101967451A - Method for preparing alternaria alternate culture medium - Google Patents [patents.google.com]

- 10. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of ribulose bisphosphate carboxylase by substrate ribulose 1,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Maculosin from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. These bioactive compounds have been a cornerstone of drug discovery, yielding numerous antibiotics, anticancer agents, and other therapeutics.[1][2][3][4] This technical guide focuses on Maculosin, a diketopiperazine derivative isolated from Streptomyces sp., which has demonstrated significant potential as a non-toxic antioxidant and antimicrobial agent.[1][2][5]

This compound, with the molecular formula C14H16N2O3, is a cyclic dipeptide composed of L-proline and L-tyrosine.[1][5][6] Initially identified as a host-specific phytotoxin from the fungus Alternaria alternata, it has since been isolated from various bacterial genera, including Streptomyces and Pseudomonas.[3][7] This guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound from Streptomyces sp., with a focus on the methodologies employed in its discovery and purification.

Quantitative Data Summary

The biological activity and toxicity of this compound have been quantified in several studies. The following tables summarize the key data for easy comparison.

Table 1: Antioxidant Activity of this compound

| Compound | Assay | IC50 (µg/mL) | Source |

| This compound | DPPH free radical scavenging | 2.16 ± 0.05 | [1][2][5] |

| Butylated Hydroxyanisole (BHA) | DPPH free radical scavenging | 4.8 ± 0.05 | [1][2][5] |

Table 2: Toxicity Profile of this compound

| Compound | Assay | LD50 (µg/mL) | Source |

| This compound | Brine Shrimp Lethality Assay (BSLA) | <128 | [1][2][5] |

| Berberine Chloride | Brine Shrimp Lethality Assay (BSLA) | 8.63 ± 0.15 | [1][2][5] |

Table 3: Antimicrobial Activity of this compound and its Glycoside

| Compound | Test Organism | MIC (µg/mL) | Source |

| This compound | Methicillin-resistant Staphylococcus aureus | 26.0 - 37.0 | [8] |

| This compound | Escherichia coli | 26.0 - 37.0 | [8] |

| This compound | Candida albicans | 26.0 - 37.0 | [8] |

| This compound-O-α-L-rhamnopyranoside | Methicillin-resistant Staphylococcus aureus | 26.0 - 37.0 | [8] |

| This compound-O-α-L-rhamnopyranoside | Escherichia coli | 26.0 - 37.0 | [8] |

| This compound-O-α-L-rhamnopyranoside | Candida albicans | 26.0 - 37.0 | [8] |

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces sp., and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces sp. KTM18

This protocol is based on the large-scale fermentation of Streptomyces sp. KTM18 for the production of this compound.[1]

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of Streptomyces sp. KTM18 from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth medium (pH 7.2).

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

-

-

Large-Scale Fermentation:

-

Aseptically transfer the seed culture into a 10 L fermenter containing ISP2 broth medium.

-

Maintain the fermentation parameters at 28°C and 150 rpm for eight days.[1]

-

Extraction and Purification of this compound

The following bioassay-guided fractionation protocol was employed to isolate pure this compound.[1]

-

Extraction:

-

After fermentation, separate the mycelial pellets from the culture broth by centrifugation at 5000 x g and 4°C for 10 minutes.[1]

-

Extract the supernatant three times with an equal volume of butanol.[1]

-

Evaporate the organic phase at 40°C under vacuum using a rotary evaporator.[1]

-

Extract the filtered mycelia with methanol.[1]

-

-

Purification:

Characterization of this compound

The structure of the isolated compound was elucidated using spectroscopic techniques.

-

Mass Spectrometry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR experiments were conducted to elucidate the chemical structure of this compound, confirming it as cyclo(L-Pro-L-Tyr).[1]

-

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. 4549-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A rare diketopiperazine glycoside from marine-sourced Streptomyces sp. ZZ446 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Maculosin for NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maculosin, a cyclic dipeptide with significant antioxidant and potential anticancer properties. The focus of this document is on the Nuclear Magnetic Resonance (NMR) analysis of this compound, presenting detailed data, experimental protocols, and a visualization of a key biological pathway potentially modulated by this compound.

Introduction

This compound, chemically identified as Cyclo(L-Pro-L-Tyr), is a natural product isolated from various microbial sources, including Streptomyces sp.[1]. It has garnered attention in the scientific community for its potent antioxidant activity and its selective cytotoxicity against human liver cancer cell lines[1][2]. The structural elucidation of this compound has been primarily achieved through NMR spectroscopy, making a detailed understanding of its spectroscopic signature crucial for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature. Table 1 presents the data obtained in deuterated dimethyl sulfoxide (DMSO-d₆)[1], while Table 2 provides data in deuterated methanol (methanol-d₄)[3]. This allows for a comparative analysis based on the solvent used.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆ (400 MHz for ¹H and 100 MHz for ¹³C) [1]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Proline Residue | ||

| 1 | 169.1 | |

| 2 | 59.1 | 3.95, t (7.8) |

| 3 | 28.8 | 1.85-1.95, m |

| 4 | 21.9 | 2.15-2.25, m |

| 5 | 44.8 | 3.40-3.50, m |

| Tyrosine Residue | ||

| 6 | 165.7 | |

| 7 | 56.5 | 4.25, dd (8.0, 4.0) |

| 8 | 36.5 | 2.95, dd (14.0, 4.0); 3.10, dd (14.0, 8.0) |

| 9 | 126.5 | |

| 10, 14 | 130.8 | 7.00, d (8.4) |

| 11, 13 | 115.0 | 6.65, d (8.4) |

| 12 | 156.5 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound in Methanol-d₄ (400 MHz for ¹H and 100 MHz for ¹³C) [3]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Proline Residue | ||

| 1 | 170.8 | |

| 2 | 60.1 | 4.04, ddd (10.8, 6.4, 1.6) |

| 3 | 29.4 | 1.76-1.83, m |

| 4 | 22.7 | 2.05-2.11, m |

| 5 | 45.9 | 3.48-3.58, m |

| Tyrosine Residue | ||

| 6 | 167.0 | |

| 7 | 57.9 | 4.36, m |

| 8 | 37.7 | 3.05, ABqd (12.0, 4.8) |

| 9 | 127.6 | |

| 10, 14 | 132.1 | 7.03, d (8.4) |

| 11, 13 | 116.2 | 6.69, d (8.4) |

| 12 | 157.7 |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and NMR Spectroscopy

Isolation of this compound: this compound was isolated from the ethyl acetate extract of the culture broth of Streptomyces sp. KTM18 through bioassay-guided chromatographic techniques[1].

NMR Sample Preparation: For NMR analysis, a purified sample of this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (typically 0.5-0.7 mL of DMSO-d₆ or methanol-d₄) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR[1][3].

Data Acquisition Parameters (General): While specific acquisition parameters can vary, a general protocol for 1D and 2D NMR experiments for a compound like this compound would include:

-

¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm.

-

2D Experiments (COSY, HSQC, HMBC): Standard pulse sequences and parameters are utilized to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assigning the chemical shifts to the correct atoms in the molecule[1].

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG2) cells[2]. Cyclic dipeptides are known to induce apoptosis in cancer cells[4][5][6]. While the specific signaling pathway for this compound-induced apoptosis in liver cancer cells has not been fully elucidated, a plausible mechanism involves the intrinsic apoptosis pathway, a common route for chemotherapy-induced cell death in cancer.

The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated by this compound in liver cancer cells.

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

This pathway illustrates how this compound may promote apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Conclusion

The comprehensive spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound. The detailed NMR data is essential for the identification and characterization of this promising natural product. Furthermore, the proposed signaling pathway offers a starting point for investigating the molecular mechanisms underlying its anticancer activity, paving the way for future drug development efforts.

References

- 1. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Maculosin's Phytotoxic Mechanism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculosin, a cyclic dipeptide phytotoxin produced by the fungus Alternaria alternata, exhibits host-specific toxicity towards spotted knapweed (Centaurea maculosa). This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. While research has identified a key cellular target, the precise signaling cascade leading to phytotoxicity remains an area of active investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and presents a putative signaling pathway based on current evidence.

Introduction

This compound, chemically identified as cyclo(-L-Pro-L-Tyr-), is a secondary metabolite produced by Alternaria alternata, the causal agent of black leaf blight on spotted knapweed.[1] Its remarkable host specificity makes it a subject of interest for the development of targeted bioherbicides. Understanding its mechanism of action is crucial for optimizing its efficacy and for the potential discovery of novel herbicidal targets. This whitepaper synthesizes the existing literature to provide a comprehensive overview of this compound's phytotoxic properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow solid | Paudel et al., 2021 |

| CAS Number | 4549-02-4 | --INVALID-LINK-- |

Quantitative Phytotoxicity Data

The primary quantitative data for this compound's phytotoxic activity comes from nicked-leaf bioassays on its host, spotted knapweed.

| Assay | Host Plant | Effective Concentration | Observed Effect | Reference |

| Nicked-Leaf Bioassay | Centaurea maculosa | 10⁻⁵ M | Necrotic lesions | [Stierle et al., 1988][1] |

It is noteworthy that in tests against 19 other plant species, this compound showed no phytotoxic effects, highlighting its host-specific nature.[1]

Proposed Mechanism of Action

The precise molecular cascade of this compound's phytotoxicity is not fully elucidated. However, research has identified a key binding protein, suggesting a receptor-mediated mechanism.

Cellular Target: Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)

Studies have demonstrated that this compound binds to specific proteins within the cytosolic fraction of Centaurea maculosa leaves.[2] Through affinity chromatography, one of these this compound-binding proteins has been identified as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) , a critical enzyme in carbon fixation during photosynthesis.[2]

Putative Signaling Pathway

Based on the identification of RuBisCO as a target and the typical action of necrotrophic phytotoxins, a hypothetical signaling pathway for this compound is proposed below. This pathway posits that the binding of this compound to RuBisCO initiates a cascade that leads to cellular damage and necrosis.

References

The Quorum Sensing Inhibitory Activity of Cyclo(Tyr-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the expression of virulence factors. The inhibition of QS pathways presents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. This technical guide provides an in-depth overview of the quorum sensing inhibitory activity of the cyclic dipeptide Cyclo(Tyr-Pro), with a focus on its effects against the opportunistic pathogen Pseudomonas aeruginosa.

Cyclo(Tyr-Pro), a diketopiperazine formed from the amino acids tyrosine and proline, has been identified as a secondary metabolite of various fungi and bacteria.[1] Research has demonstrated its ability to interfere with the intricate QS systems of P. aeruginosa, a pathogen notorious for its role in chronic and hospital-acquired infections. This document details the quantitative effects of Cyclo(Tyr-Pro) on key virulence phenotypes, outlines the experimental protocols to assess its activity, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of Cyclo(Tyr-Pro) as a quorum sensing inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings from studies investigating its impact on P. aeruginosa PAO1, a commonly used laboratory strain.

Table 1: Inhibition of Virulence Factor Production by Cyclo(L-Tyr-L-Pro)

| Virulence Factor | Concentration | % Inhibition | Reference |

| Pyocyanin | 0.5 mg/mL | 41% | [2] |

| Protease | 0.5 mg/mL | 20% | [2] |

| Elastase | 0.5 mg/mL | 32% | [2] |

| Pyocyanin | 1.8 mM | 41% | [3] |

| Protease | 1.8 mM | 20% | [3] |

| Elastase | 1.8 mM | 32% | [3] |

Table 2: Inhibition of Biofilm Formation by Cyclo(L-Tyr-L-Pro)

| Concentration | % Inhibition | Reference |

| 0.5 mg/mL | 48% | [4] |

| 1.8 mM | 52% | [3] |

Table 3: Downregulation of Quorum Sensing Gene Expression by Cyclo(L-Tyr-L-Pro) at 0.5 mg/mL

| Gene | % Reduction in Expression | Reference |

| lasI | 43% | [2] |

| lasR | 46% | [2] |

| rhlI | 54% | [2] |

| rhlR | 64% | [2] |

Mechanism of Action

Studies suggest that Cyclo(Tyr-Pro) exerts its quorum sensing inhibitory effects by targeting the LasR protein, a key transcriptional regulator in the P. aeruginosa QS hierarchy. Molecular docking and isothermal titration calorimetry (ITC) have indicated that Cyclo(Tyr-Pro) can interact with the LasR receptor.[3] This interaction is believed to be competitive with the natural autoinducer, 3-oxo-C12-HSL, thereby preventing the activation of downstream QS-controlled genes.[3] By suppressing both the las and rhl systems, Cyclo(Tyr-Pro) effectively attenuates the production of multiple virulence factors and biofilm formation.[3]

Caption: P. aeruginosa Quorum Sensing and Cyclo(Tyr-Pro) Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to assess the quorum sensing inhibitory properties of Cyclo(Tyr-Pro).

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of Cyclo(Tyr-Pro) on the formation of P. aeruginosa biofilms.

Materials:

-

P. aeruginosa PAO1

-

Luria-Bertani (LB) broth or M63 minimal medium

-

Cyclo(Tyr-Pro)

-

96-well polystyrene microtiter plates

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture 1:100 into fresh LB or M63 medium.[5][6]

-

Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

-

Compound Addition: Add varying concentrations of Cyclo(Tyr-Pro) to the test wells. Include a vehicle control (e.g., DMSO or methanol) and a no-compound control.[6]

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[6]

-

Washing: After incubation, carefully discard the planktonic cells from the wells. Gently wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[7]

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

-

Rinsing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Air dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-570 nm using a microplate reader.[1][5]

-

Calculation: The percentage of biofilm inhibition is calculated as: ((OD_control - OD_test) / OD_control) * 100.

Caption: Biofilm Inhibition Assay Workflow.

Protocol 2: Pyocyanin Quantification Assay

Objective: To measure the effect of Cyclo(Tyr-Pro) on the production of pyocyanin by P. aeruginosa.

Materials:

-

Supernatants from P. aeruginosa cultures grown with and without Cyclo(Tyr-Pro)

-

Chloroform

-

0.2 M Hydrochloric acid (HCl)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Culture Supernatant: Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without Cyclo(Tyr-Pro) for 24-48 hours. Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

-

Extraction: To 3 mL of the culture supernatant, add 3 mL of chloroform and vortex vigorously. The pyocyanin will be extracted into the lower chloroform layer, which will appear blue.

-

Separation: Centrifuge the mixture to separate the layers. Carefully transfer the blue chloroform layer to a new tube.

-

Acidification: Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink to red.[9]

-

Quantification: Centrifuge to separate the layers and transfer the upper pink/red aqueous layer to a new tube or a cuvette. Measure the absorbance of this layer at 520 nm.[9]

-

Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[9] The percentage of inhibition is determined by comparing the pyocyanin concentration in the treated samples to the control.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the activity of LasB elastase, a key virulence factor regulated by the las system, in the presence of Cyclo(Tyr-Pro).

Materials:

-

Supernatants from P. aeruginosa cultures

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Sodium phosphate buffer (0.7 M, pH 6.0) or EDTA (0.12 M)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Supernatant Preparation: Collect cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(Tyr-Pro) as described in the pyocyanin assay.

-

Reaction Setup: Prepare a reaction mixture by adding 100 µL of the culture supernatant to 900 µL of Tris-HCl buffer containing 20 mg of ECR.[7]

-

Incubation: Incubate the mixture at 37°C for 3-4 hours with agitation.[7]

-

Reaction Termination: Stop the reaction by adding 1 mL of 0.7 M sodium phosphate buffer (pH 6.0) or 100 µL of 0.12 M EDTA.[7][8]

-

Pelleting: Centrifuge the mixture to pellet the insoluble ECR.

-

Quantification: Transfer the supernatant to a cuvette and measure the absorbance at 495 nm.[7]

-

Calculation: The percentage of elastase activity inhibition is calculated relative to the control.

Protocol 4: Total Protease Activity Assay (Azocasein Method)

Objective: To measure the total proteolytic activity in P. aeruginosa culture supernatants treated with Cyclo(Tyr-Pro).

Materials:

-

Supernatants from P. aeruginosa cultures

-

Azocasein

-

Tris-HCl buffer (50 mM, pH 7.5) with 0.5 mM CaCl2

-

Trichloroacetic acid (TCA) (10%)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Supernatant Collection: Obtain cell-free supernatants from P. aeruginosa cultures grown with and without the test compound.

-

Reaction Mixture: Mix 150 µL of the supernatant with 850 µL of a reaction buffer (50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5) containing 0.3% azocasein.[8]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[8]

-

Precipitation: Stop the reaction by adding an equal volume of 10% TCA to precipitate the undigested azocasein.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Measurement: Carefully transfer the supernatant, which contains the digested, colored fragments, to a new tube or microplate well. Measure the absorbance at 440 nm.[10]

-

Calculation: The percentage of protease inhibition is determined by comparing the absorbance of the treated samples to the untreated control.

Protocol 5: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the effect of Cyclo(Tyr-Pro) on the expression levels of key quorum sensing regulatory genes (lasI, lasR, rhlI, rhlR).

Materials:

-

P. aeruginosa PAO1 grown with and without Cyclo(Tyr-Pro)

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rplU or 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Grow P. aeruginosa to the desired growth phase in the presence and absence of Cyclo(Tyr-Pro). Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

-

Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[11]

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the treated samples compared to the control using the ΔΔCt method, normalized to the expression of the housekeeping gene.[11]

Caption: RT-qPCR Workflow for Gene Expression Analysis.

Conclusion

Cyclo(Tyr-Pro) demonstrates significant potential as a quorum sensing inhibitor against P. aeruginosa. Its ability to attenuate the production of key virulence factors and disrupt biofilm formation by targeting the core of the QS regulatory network makes it a compelling candidate for the development of novel anti-virulence therapies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the anti-QS properties of Cyclo(Tyr-Pro) and similar compounds. Future research should focus on in vivo efficacy, pharmacokinetic properties, and the potential for synergistic interactions with conventional antibiotics to fully realize the therapeutic promise of this natural product.

References

- 1. ijcmas.com [ijcmas.com]

- 2. benchchem.com [benchchem.com]

- 3. Pseudomonas aeruginosa Elastase Activity Analysis [bio-protocol.org]

- 4. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Secretion of Proteases by Pseudomonas aeruginosa Biofilms Exposed to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Maculosin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products, has garnered significant interest in the scientific community due to its diverse and potent biological activities. Isolated from various microbial sources, including Streptomyces species, this compound has demonstrated promising antioxidant, antimicrobial, cytotoxic, and anti-melanogenic properties.[1][2] This technical guide provides an in-depth review of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of this compound has been quantified across several studies, and the key data are summarized below for comparative analysis.

Table 1: Antioxidant and Cytotoxic Activities of this compound

| Activity | Assay | Test Organism/Cell Line | Metric | Value | Reference Compound | Reference Compound Value |

| Antioxidant | DPPH Radical Scavenging | - | IC50 | 2.16 ± 0.05 µg/mL | Butylated hydroxyanisole (BHA) | 4.8 ± 0.05 µg/mL |

| Cytotoxicity | - | Human liver cancer cell lines | IC50 | 48.90 µg/mL | - | - |

| Toxicity | Brine Shrimp Lethality Assay | Artemia salina | LD50 | > 128 µg/mL | Berberine chloride | 8.63 ± 0.55 µg/mL |

IC50: Half-maximal inhibitory concentration. LD50: Median lethal dose.

Table 2: Antimicrobial Activity of this compound and its Glycoside Derivative

| Organism | Strain | Activity Metric | This compound Concentration/Value | This compound Glycoside Concentration/Value |

| Staphylococcus aureus | Methicillin-resistant | MIC | - | 26–37 µg/mL |

| Escherichia coli | - | MIC | - | 26–37 µg/mL |

| Candida albicans | - | MIC | - | 26–37 µg/mL |

| Ruegeria sp. | - | Antibacterial | Reported | - |

| Bacillus cereus | - | Antibacterial | Reported | - |

| Pseudoalteromonas piscida | - | Antibacterial | Reported | - |

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-Melanogenic Activity of this compound

| Activity | Cell Line | Concentration | % Inhibition |

| Melanin Production | B16F10 melanoma cells | 100 µM | 14.84% |

| Tyrosinase Activity | B16F10 melanoma cells | 100 µM | 19.35% |

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of a compound.

-

A stock solution of DPPH (0.1 mM) is prepared in methanol.

-

Various concentrations of this compound are prepared.

-

1 mL of the DPPH solution is mixed with 3 mL of each this compound concentration.

-

The mixtures are incubated at room temperature for 30 minutes in the dark.

-

The absorbance of the solutions is measured at 517 nm using a UV-Visible spectrophotometer.

-

Butylated hydroxyanisole (BHA) is used as a positive control, and a reaction mixture without the test compound serves as a negative control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]

Brine Shrimp Lethality Assay

This assay is a simple and rapid method to assess the general toxicity of a compound.

-

Artemia salina (brine shrimp) eggs are hatched in artificial seawater under light and aeration.

-

Ten to fifteen nauplii (larvae) are transferred to vials containing various concentrations of this compound dissolved in artificial seawater.

-

The vials are kept under illumination for 24 hours.

-

The number of surviving nauplii is counted, and the percentage of mortality is calculated.

-

The LD50 value, the concentration of the compound that is lethal to 50% of the brine shrimp, is determined using statistical analysis.[1]

Melanin Content and Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay evaluates the effect of a compound on melanin production and the activity of tyrosinase, a key enzyme in melanogenesis.

-

B16F10 melanoma cells are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

For melanin content measurement, the cells are harvested, washed, and lysed. The melanin pellet is dissolved in a sodium hydroxide solution, and the absorbance is measured at 405 nm. The melanin content is normalized to the total protein content.[3]

-

For tyrosinase activity measurement, the cell lysate is incubated with L-DOPA, a substrate for tyrosinase. The rate of dopachrome formation is monitored by measuring the absorbance at 475 nm. The tyrosinase activity is expressed as a percentage of the untreated control.[3][4]

Signaling Pathways and Mechanisms of Action

Anti-Melanogenic Activity: Direct Inhibition of Tyrosinase

This compound has been shown to inhibit melanogenesis by directly targeting the enzyme tyrosinase.[3] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively reduces the production of melanin. Molecular docking studies have revealed that this compound binds to the active site of tyrosinase, interacting with key amino acid residues.[3][5]

Antimicrobial Activity: Proposed Mechanisms

While the precise signaling pathways for this compound's antimicrobial activity have not been fully elucidated, the general mechanisms of action for antimicrobial peptides and diketopiperazines often involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. These compounds can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Cytotoxic Activity: Potential Induction of Apoptosis

The cytotoxic effects of this compound against cancer cell lines suggest the induction of programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound is yet to be determined, apoptosis is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Conclusion

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for therapeutic applications. Its potent antioxidant and anti-melanogenic properties make it a strong candidate for development in dermatology and cosmetology. Furthermore, its antimicrobial and cytotoxic activities suggest potential applications in infectious disease and oncology. While the direct mechanism of tyrosinase inhibition is well-supported, further research is required to elucidate the specific signaling pathways involved in its antimicrobial and anticancer effects. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. This compound, a non-toxic antioxidant compound isolated from Streptomyces sp. KTM18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Silico Studies of this compound as a Melanogenesis and Tyrosinase Inhibitor [mdpi.com]

- 4. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Maculosin: A Technical Guide to its Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide with the structure cyclo(L-Pro-L-Tyr), is a naturally occurring compound isolated from various microorganisms, including Streptomyces and Alternaria species.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, and phytotoxic properties. As this compound progresses through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of potential therapeutic agents.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive molecule. The information is presented in a structured format, including data tables for easy reference, detailed experimental protocols that can be adapted for in-house studies, and visualizations to clarify experimental workflows and influencing factors.

This compound Solubility

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation feasibility. This compound's solubility has been qualitatively described in several solvents, and quantitative data is available for select solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that comprehensive quantitative solubility data in a wide range of pharmaceutically relevant solvents is not yet publicly available.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Sonication is recommended to aid dissolution.[1] |

| Water | Limited | Quantitative data is not available. |

| Ethanol | Soluble | Quantitative data is not available.[2][3] |

| Methanol | Soluble | Quantitative data is not available.[2][3] |

| Dimethylformamide (DMF) | Soluble | Quantitative data is not available.[2][3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound, adapted from standard pharmaceutical guidelines. This method can be used to generate quantitative solubility data in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, methanol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and detector (or other validated quantitative analytical method)

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be sufficient to ensure that saturation is reached and maintained throughout the experiment.

-

Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved particles, either centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

-

-

Quantitative Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.